4'-Fluoro-2'-hydroxyacetophenone
Overview
Description
Synthesis Analysis
4'-Fluoro-2'-hydroxyacetophenone can be synthesized through various chemical pathways. A notable method involves the aldol condensation of 4'-fluoro-2'-hydroxyacetophenone with appropriately substituted aldehydes, followed by cyclization with hydrazine hydrate to produce novel 4′-fluoro-2′-hydroxychalcone derivatives. These derivatives have been evaluated for their antioxidant, anti-inflammatory, and analgesic activities, showcasing the versatility of 4'-Fluoro-2'-hydroxyacetophenone as a precursor for pharmacologically active compounds (Abdellatif, Elshemy, Salama, & Omar, 2015).
Molecular Structure Analysis
The molecular structure of 4'-Fluoro-2'-hydroxyacetophenone has been analyzed through various spectroscopic methods. Detailed studies on compounds similar in structure, such as 2-hydroxy-4-methoxyacetophenone, have utilized DFT/B3LYP methods with comprehensive basis sets to optimize the stable geometry and determine structural parameters, vibrational frequencies, and thermodynamic properties. These analyses help in understanding the effects of substituents on the benzene ring vibrational frequencies and provide insights into the electronic structure of the molecule (Arjunan, Devi, Subbalakshmi, Rani, & Mohan, 2014).
Scientific Research Applications
Biological Baeyer–Villiger Oxidation of Acetophenones :
- 4'-Fluoroacetophenone and 4'-fluoro-2'-hydroxyacetophenone were converted to 4-fluorophenol and 4-fluorocatechol, respectively, without accumulating 4'-fluorophenyl acetates, in whole cells of Pseudomonas fluorescens ACB or with purified 4'-hydroxyacetophenone monooxygenase (HAPMO).
- This process serves as a method to evaluate the biological conversion of ring-substituted acetophenones to phenyl acetates, which are valuable synthons for producing industrially relevant chemicals (Moonen, Rietjens, & van Berkel, 2001).
Synthesis of Chalcone Derivatives for Biomedical Applications :
- Novel 4'-fluoro-2'-hydroxychalcones and their dihydropyrazole derivatives were synthesized and evaluated for antioxidant, anti-inflammatory, cyclooxygenase inhibition selectivity, and analgesic activities.
- These compounds showed significant biological activities, highlighting their potential in medical applications (Abdellatif, Elshemy, Salama, & Omar, 2015).
Catalytic Applications in Enantioselective Synthesis :
- 4-Hydroxyacetophenone monooxygenase (HAPMO) from Pseudomonas fluorescens ACB was tested as a catalyst in sulfoxidation reactions, showing excellent enantioselectivities in the synthesis of chiral phenyl and benzyl sulfoxides.
- This demonstrates the biocatalytic potential of HAPMO in the synthesis of optically active compounds (Gonzalo, Pazmiño, Ottolina, Fraaije, & Carrea, 2006).
Safety And Hazards
Future Directions
4’-Fluoro-2’-hydroxyacetophenone may be used in the preparation of series of 4’-fluoro-2’-hydroxychalcones, via aldol condensation with substituted aldehydes followed by cyclization with hydrazine hydrate . It has also been used recently in the preparation of medicinally active benzo[b]furans and thiophenes .
properties
IUPAC Name |
1-(4-fluoro-2-hydroxyphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO2/c1-5(10)7-3-2-6(9)4-8(7)11/h2-4,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLTBTUXAMVOKIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30371992 | |
Record name | 4'-Fluoro-2'-hydroxyacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30371992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Fluoro-2'-hydroxyacetophenone | |
CAS RN |
1481-27-2 | |
Record name | 1-(4-Fluoro-2-hydroxyphenyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1481-27-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4'-Fluoro-2'-hydroxyacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30371992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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